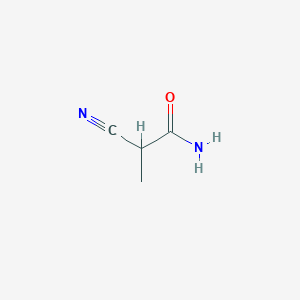
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester is an organic compound with the molecular formula C9H7NO6. It is a derivative of 1,3-benzodioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring. The nitro group at the 6-position and the carboxylic acid methyl ester group at the 5-position make this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester typically involves the nitration of 1,3-benzodioxole-5-carboxylic acid methyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 6-Amino-1,3-benzodioxole-5-carboxylic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-1,3-benzodioxole-5-carboxylic acid.
Applications De Recherche Scientifique
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes, modulating biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid methyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1,3-benzodioxole-5-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: Contains an aldehyde group instead of the ester group, leading to different chemical behavior.
Uniqueness
6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester is unique due to the presence of both the nitro group and the ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
721-00-6 |
|---|---|
Formule moléculaire |
C9H7NO6 |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
methyl 6-nitro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H7NO6/c1-14-9(11)5-2-7-8(16-4-15-7)3-6(5)10(12)13/h2-3H,4H2,1H3 |
Clé InChI |
OYWDFLIPTKVKKY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
| 721-00-6 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






methyl}amino)benzoic acid](/img/structure/B3056454.png)



![5,6-Dihydroindeno[2,1-b]indole](/img/structure/B3056462.png)



